molecular formula C5H8N2O B13562320 1-(1,3-Oxazol-4-yl)ethan-1-amine

1-(1,3-Oxazol-4-yl)ethan-1-amine

Cat. No.: B13562320
M. Wt: 112.13 g/mol
InChI Key: MFAOMQZXGBUBMZ-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-4-yl)ethan-1-amine is a heterocyclic compound featuring an oxazole ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethanol with a suitable carboxylic acid derivative to form the oxazole ring . The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and amine derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

1-(1,3-Oxazol-4-yl)ethan-1-amine finds applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of advanced materials, such as polymers and nanocomposites

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ethanamine group can act as a nucleophile, participating in various biochemical pathways .

Comparison with Similar Compounds

  • 2-(1,3-Oxazol-4-yl)ethan-1-amine
  • (1S)-1-(1,3-Oxazol-4-yl)ethan-1-amine

Comparison: 1-(1,3-Oxazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

1-(1,3-oxazol-4-yl)ethanamine

InChI

InChI=1S/C5H8N2O/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3

InChI Key

MFAOMQZXGBUBMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=COC=N1)N

Origin of Product

United States

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